Home > Products > Screening Compounds P80862 > N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide - 946372-08-3

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Catalog Number: EVT-2856761
CAS Number: 946372-08-3
Molecular Formula: C22H26N2O2
Molecular Weight: 350.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alaninate

    Compound Description: This compound is a p38 MAP kinase inhibitor. It is highlighted for its potential use in treating autoimmune, inflammatory, and cell proliferative diseases. [, ] The hydrolysis of its ester group generates the related compound N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alanine. [, ]

Reference:1. 3.

N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alanine

    Compound Description: This compound is produced by the hydrolysis of tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl)-L-alaninate. [] Similar to its ester precursor, it is also a p38 MAP kinase inhibitor, potentially useful for treating related diseases. []

Reference:1.

Ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate Derivatives

    Compound Description: This class of compounds is synthesized through the interaction of diethyl 3-methyl-5-{[(methylsulfanyl)carbothioyl]amino}thiophene-2,4-dicarboxylate with low aliphatic amines. [] They serve as key intermediates in the synthesis of other thieno[2,3-d]pyrimidine derivatives with antimicrobial activity. []

Reference:4.

Ethyl 3-alkyl-5-methyl-2-({2-[arylamino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylates

    Compound Description: These compounds are functionalized thieno[2,3-d]pyrimidine derivatives, synthesized via the alkylation of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylates. [] These compounds exhibit moderate antimicrobial properties. []

Reference:4.

Ethyl 3-alkyl-5-methyl-4-oxo-2-{[(3-aryl-1,2,4-oxadiazol-5-yl)methyl]thio}-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

    Compound Description: This class of compounds is another example of functionalized thieno[2,3-d]pyrimidine derivatives, derived from the alkylation of ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylates. [] These derivatives display moderate antimicrobial activity. []

Reference:4.

4-amino-1H-quinolin-2-ones

    Compound Description: This class of compounds is formed through the thermal reaction of S-(3-alkyl/aryl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)thiocarbamates. []

Reference:5.

3a-alkyl/aryl-[1,3]thiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones

    Compound Description: This group of compounds serves as precursors to either 4-amino-3-alkyl/aryl-1H-quinolin-2-ones or 6H-thiazolo[3,4-c]quinazoline-3,5-diones depending on the substituent at position 5. [] They undergo thermal reactions to produce these derivatives. []

Reference:5.

6H-thiazolo[3,4-c]quinazoline-3,5-diones

    Compound Description: These novel compounds are formed by the rearrangement of N-5 unsubstituted 3a-alkyl/aryl-[1,3]thiazolo[5,4-c]quinoline-2,4(3aH,5H)-diones under thermal conditions. []

Reference:5.

4,5-bis(2,4-diacetylcarbazol-1-yl)-1,4,5-oxdiazepanes

    Compound Description: These novel compounds are synthesized through a free radical-induced dimerization mechanism from 1-(2'-hydroxyethylimino)-1,2,3,4-tetrahydrocarbazoles reacting with acetyl chloride in the presence of acetic anhydride and pyridine. []

Reference:6.

N-Allyl-2-[(6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfanyl]acetamide (G721-0282)

    Compound Description: This compound is a chitinase-3-like 1 (CHI3L1) inhibitor investigated for its anxiolytic-like effects in mice experiencing chronic unpredictable mild stress (CUMS). [, ] It has been shown to relieve CUMS-induced anxiety potentially by decreasing inflammation in the brain. [, ]

Reference:8. 14.

(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide (TTA-A2)

    Compound Description: This molecule is a synthetic T-type calcium channel (T/Cav3-channel) inhibitor. [] Its mechanism of action is similar to those of some endogenous signaling lipids. []

Reference:15.

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

    Compound Description: This compound is a potent and orally bioavailable p38 MAP kinase inhibitor. [] It exhibits significant efficacy in a rat model of collagen-induced arthritis. []

Reference:16.

4-(2,3-dichlorophenyl)-1-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-ium salts (Aripiprazole salts)

    Compound Description: Aripiprazole is an antipsychotic medication, and its nitrate [, ], perchlorate [], and oxalate-oxalic acid salts [] have been structurally characterized. These salts demonstrate variations in conformation and intermolecular interactions, influencing their physical properties.

Reference:17. 18. 19. 20.

2,4-pyrimidinediamine Derivatives

    Compound Description: This group of compounds includes diverse structures characterized by a 2,4-pyrimidinediamine core. Many of these molecules are investigated for their potential as treatments for neoplastic diseases, inflammatory disorders, and immune system dysregulation. []

Reference:9.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

    Compound Description: Ivacaftor is a clinically approved potentiator for cystic fibrosis treatment, specifically targeting the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). [, ] It improves chloride channel function but may interfere with the action of some investigational correctors aimed at improving CFTR cellular processing. []

Reference:10. 22.

Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles

    Compound Description: These are classes of compounds identified as potentiators of ∆F508-CFTR without interfering with corrector action, unlike Ivacaftor. [] They represent promising leads for improved combination therapies for cystic fibrosis. []

Reference:10.

Tricyclo[4.3.1.1(3.8)]undecan-1-amine, 3-Methoxybenzaldehyde semicarbazone, carboxaldehyde, 1-methyl-,oxime ,(Z)-(+), 1,5,5-Trimethyl-6-methylene-cyclohexene, 4-(2,5-Dihydro-3-methoxyphenyl)butylamine, Paromomycin, 9-Borabicyclo[3.31]nonane, 9-mercapto-, Benzenemethanol, 2-(2-aminopropoxy)-3-methyl, Acetamide, N-(6-acetylaminobenzothiazol-2-yl)-2-(adamantan, rin-6-carboxylic acid, N-(2,5-Dicyano-3,4-dihydro-2H-pyrrol-2-yl)-acetamide, 3,10-Dioxatricyclo [4.3.1.0(2,4)]dec-7-ene, 3-Cyclohex-3-enyl-propionic acid, Eicosanoic acid, phenylmethyl ester, 3,7-Diazabicyclo[3.3.1]nonane, 9,9-dimethyl-, Dithiocarbamate, S-methyl-,N-(2-methyl-3-oxobutyl)-, dl-Homocysteine, 2-(2-Furyl)pyridine, 1,7-Dioxa-10-thia-4,13-diazacyclopentadeca-5,9,12-trione, 5,7-Dodecadiyn-1,12-diol, 1-(β-d-Arabinofuranosyl)-4-O-difluoromethyluracil, Uric acid, Pyrrolo[1.2-a]pyrazine-1,4-dione, hexahydro-,12-Methyl-oxa-cyclododecan-2-one, Phthalic acid, butyl undecyl ester, 9,12,15-Octadecatrienoic acid, 2,3-bis(acetyloxy)propyl ester, 1,2,4-Trioxolane-2-octanoic acid 5-octyl-, methyl ester, 12-Dimethylamino-10-oxododecanoic acid, Octahydrochromen-2-one, L-Aspartic acid, N-glycyl-,2H-Oxecin-2-one, 3,4,7,8,91,10-hexahydro-4-hydroxy-10-meth, Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 2-amino-4-(2-ph, Dec-9-en-6-oxo-1-ylamide, 3,6,12-Trimethyl-1,4,7,10,13,16-hexaaza-cyclooctadecane, 2-lodohiistidine, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, 9-Octadecenamide, (Z)-, 3',8,8'-Trimethoxy-3-piperidyl-2,2'-binaphthalene-1,1',4,4'-tetra.

    Compound Description: These compounds represent a diverse set of secondary metabolites identified in the methanolic extract of Klebsiella pneumoniae. [] Some of these compounds exhibit antimicrobial activity. []

Reference:11.

3-[(2Z)-3,7-dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid (compound 1), 2-hexylpentanedioic acid (compound 2), (2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-({3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid (compound 3), 3,5,5-trimethyl-4-(3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-1-yl)oxy}butyl)cyclohex-2-en-1-one (compound 4), and 2-{[(6E)-2,10-dihydroxy-2,6,10-trimethyldodeca-6,11-dien-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol (compound 5).

    Compound Description: These five compounds were identified in an ethyl acetate extract of Vernonia amygdalina leaves, which showed potential as α-amylase inhibitors. [] Compound 3, in particular, displayed strong interaction energy and inhibition constant values in molecular docking analysis, suggesting potential as an α-amylase inhibitor. []

Reference:12.

5-(2-[18F]fluoroethyl)-2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate ([18F]FE@SUPPY), 1-(3-([11C]methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one ([11C]Me@APPI), 2-[18F]fluoroethyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ([18F]FE@SNAP), and N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

    Compound Description: These are positron-emission tomography (PET) tracers investigated for their metabolic properties both in vitro and in vivo. [] Their stability and ability to cross the blood-brain barrier were assessed, indicating their potential as diagnostic tools. []

Reference:21.

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Compound 1)

    Compound Description: This compound, along with a solid dispersion of substantially amorphous N-(5-hydroxy-2,4-di-tert-butyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide, forms a pharmaceutical composition for treating CFTR mediated diseases, particularly cystic fibrosis. []

Reference:22.

2-(6-amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl)acetonitrile (I), 2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbonyl)acetonitrile (II), 2-cyano-N-[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]acetamide (III), and 2-cyano-N-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]acetamide (IV)

    Compound Description: These four cyanoacetylated pyrimidine derivatives exhibit varied hydrogen-bonding patterns and aggregation in their crystal structures. [] These variations influence their physical properties and potential biological activities. []

Reference:23.

2-(2-pyridyl)ethylamine bidentate Ligands

  • Compound Description: This class of ligands, with various substituents on the pyridine and ethylamine moieties, affects the reactivity of copper(I) with dioxygen. [] Subtle modifications in ligand structure lead to different copper-oxygen intermediates, highlighting the fine-tuning possible in metal-
Overview

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a synthetic compound that belongs to the class of isoquinolone derivatives. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of various neurological and cardiovascular disorders. The compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its biological activity.

Source and Classification

This compound can be classified under isoquinolone derivatives, which are recognized for their diverse pharmacological properties. Isoquinolones are typically synthesized through various chemical reactions that modify the core structure to enhance their biological activity. The specific compound in question has been documented in scientific literature for its potential use in treating conditions such as cerebral infarction and myocardial infarction .

Synthesis Analysis

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide involves several key steps:

  1. Starting Material Preparation: The synthesis begins with the preparation of the tetrahydroquinoline scaffold. This is often achieved through cyclization reactions involving anilines or other nitrogen-containing compounds.
  2. Functionalization: The introduction of substituents at specific positions on the tetrahydroquinoline ring is crucial for enhancing biological activity. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to achieve this .
  3. Amide Formation: The final step typically involves the formation of an amide bond between the tetrahydroquinoline derivative and a substituted benzamide. This can be accomplished using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar agents .

Through these methods, various derivatives can be synthesized, allowing for a structure-activity relationship study to identify compounds with optimal therapeutic profiles.

Molecular Structure Analysis

The molecular structure of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide can be represented as follows:

  • Molecular Formula: C_{18}H_{24}N_{2}O_{2}
  • Molecular Weight: Approximately 300.39 g/mol

Structural Features

The compound features:

  • A tetrahydroquinoline ring system that contributes to its biological activity.
  • A butyl group that enhances lipophilicity.
  • A dimethylbenzamide moiety that may influence receptor binding and selectivity.
Chemical Reactions Analysis

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide can undergo several chemical reactions:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  2. Reduction Reactions: The carbonyl group in the tetrahydroquinoline moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The aromatic rings may participate in electrophilic aromatic substitution reactions depending on the substituents present.

These reactions are essential for modifying the compound's structure to optimize its pharmacological properties.

Mechanism of Action

The mechanism of action for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide primarily involves interaction with specific receptors in the central nervous system and cardiovascular system:

  1. Receptor Binding: The compound likely interacts with lysophosphatidic acid receptors or similar targets involved in neuroprotection and cardiovascular function .
  2. Signal Transduction Modulation: Upon binding to these receptors, it may modulate intracellular signaling pathways that regulate cell survival and apoptosis.
  3. Therapeutic Effects: This modulation can lead to protective effects against ischemic damage in brain tissues and improved cardiac function during ischemic events.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of amides and ketones; susceptible to hydrolysis and reduction.

Relevant data on these properties are crucial for understanding how the compound behaves in biological systems and during storage.

Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide has potential applications in various scientific fields:

  1. Pharmaceutical Development: It serves as a lead compound for developing drugs aimed at treating neurological disorders such as stroke or neurodegenerative diseases.
  2. Research Tool: Useful in pharmacological studies to elucidate mechanisms of receptor interactions and signal transduction pathways.
  3. Biological Studies: May be employed in studies assessing neuroprotective effects or cardiovascular health interventions.

Properties

CAS Number

946372-08-3

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide

Molecular Formula

C22H26N2O2

Molecular Weight

350.462

InChI

InChI=1S/C22H26N2O2/c1-4-5-12-24-20-10-8-18(14-17(20)7-11-21(24)25)23-22(26)19-9-6-15(2)13-16(19)3/h6,8-10,13-14H,4-5,7,11-12H2,1-3H3,(H,23,26)

InChI Key

JQQJPPMHAUWPSW-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.